Cas no 796119-24-9 (2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide)

2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide structure
796119-24-9 structure
Product name:2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide
CAS No:796119-24-9
MF:C17H19N3O2S
Molecular Weight:329.416662454605
CID:5681586
PubChem ID:3603276

2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide 化学的及び物理的性質

名前と識別子

    • CCG-330227
    • AKOS034135054
    • 2-(methylsulfanyl)-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide
    • starbld0001108
    • EN300-26596224
    • AB00730145-01
    • Z30486097
    • 796119-24-9
    • 2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide
    • インチ: 1S/C17H19N3O2S/c1-23-17-15(3-2-8-18-17)16(21)19-13-4-6-14(7-5-13)20-9-11-22-12-10-20/h2-8H,9-12H2,1H3,(H,19,21)
    • InChIKey: BHZGTWVBXGEKHP-UHFFFAOYSA-N
    • SMILES: S(C)C1C(=CC=CN=1)C(NC1C=CC(=CC=1)N1CCOCC1)=O

計算された属性

  • 精确分子量: 329.11979803g/mol
  • 同位素质量: 329.11979803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 382
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 79.8Ų

2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26596224-2.5g
2-(methylsulfanyl)-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide
796119-24-9 95.0%
2.5g
$1509.0 2025-03-20
Enamine
EN300-26596224-5g
796119-24-9 90%
5g
$2235.0 2023-09-13
Enamine
EN300-26596224-0.05g
2-(methylsulfanyl)-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide
796119-24-9 95.0%
0.05g
$647.0 2025-03-20
Enamine
EN300-26596224-0.25g
2-(methylsulfanyl)-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide
796119-24-9 95.0%
0.25g
$708.0 2025-03-20
Enamine
EN300-26596224-1.0g
2-(methylsulfanyl)-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide
796119-24-9 95.0%
1.0g
$770.0 2025-03-20
Enamine
EN300-26596224-10.0g
2-(methylsulfanyl)-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide
796119-24-9 95.0%
10.0g
$3315.0 2025-03-20
Enamine
EN300-26596224-1g
796119-24-9 90%
1g
$770.0 2023-09-13
Enamine
EN300-26596224-0.5g
2-(methylsulfanyl)-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide
796119-24-9 95.0%
0.5g
$739.0 2025-03-20
Enamine
EN300-26596224-10g
796119-24-9 90%
10g
$3315.0 2023-09-13
Enamine
EN300-26596224-0.1g
2-(methylsulfanyl)-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide
796119-24-9 95.0%
0.1g
$678.0 2025-03-20

2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide 関連文献

2-(Methylthio)-N-(4-morpholinophenyl)nicotinamideに関する追加情報

Recent Advances in the Study of 2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide (CAS: 796119-24-9)

The compound 2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide (CAS: 796119-24-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This small molecule, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in contemporary biomedical research.

Recent studies have focused on the synthesis and optimization of 2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide to enhance its pharmacological properties. Researchers have employed advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to improve the yield and purity of the compound. These efforts have been complemented by computational modeling studies to predict its binding affinity and interactions with target proteins, providing valuable insights for further structural modifications.

The biological activity of 2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide has been investigated in the context of various disease models. In particular, its potential as an inhibitor of protein kinases has been a major focus. Preliminary in vitro assays have demonstrated its ability to selectively inhibit specific kinase isoforms, which are implicated in cancer cell proliferation and survival. These findings suggest that the compound could serve as a promising lead for the development of novel anticancer therapies.

Further mechanistic studies have revealed that 2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide exerts its effects by modulating key signaling pathways, including the PI3K/AKT and MAPK cascades. These pathways are critical regulators of cell growth, differentiation, and apoptosis, making them attractive targets for therapeutic intervention. The compound's ability to disrupt these pathways has been validated through a combination of biochemical assays, Western blot analysis, and gene expression profiling, providing a robust foundation for its continued development.

In addition to its anticancer potential, recent research has explored the compound's applicability in other therapeutic areas. For instance, studies have indicated its anti-inflammatory and neuroprotective properties, which could be leveraged for the treatment of neurodegenerative diseases and chronic inflammatory conditions. These findings underscore the versatility of 2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide as a multifunctional pharmacological agent.

Despite these promising results, challenges remain in the development of 2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide as a viable drug candidate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Researchers are currently exploring formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's pharmacokinetic profile and therapeutic efficacy.

In conclusion, the latest research on 2-(Methylthio)-N-(4-morpholinophenyl)nicotinamide (CAS: 796119-24-9) highlights its potential as a versatile and potent therapeutic agent. Its unique structural and pharmacological properties make it a valuable subject of ongoing investigations in chemical biology and drug discovery. Future studies will likely focus on optimizing its drug-like properties and expanding its therapeutic applications, paving the way for its eventual translation into clinical use.

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